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9-Tert-Butyl 1-Methyl 1,4-Dihydro-1,4-Epiminonaphthalene-1,9-Dicarboxylate
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Overview
Description
9-Tert-Butyl 1-Methyl 1,4-Dihydro-1,4-Epiminonaphthalene-1,9-Dicarboxylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a dihydro-epiminonaphthalene core. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Tert-Butyl 1-Methyl 1,4-Dihydro-1,4-Epiminonaphthalene-1,9-Dicarboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Naphthalene Core: The initial step involves the formation of the naphthalene core through a series of cyclization reactions.
Introduction of Functional Groups: The tert-butyl and methyl groups are introduced through alkylation reactions using appropriate alkylating agents.
Formation of the Epiminonaphthalene Ring: The epiminonaphthalene ring is formed through a cyclization reaction involving the naphthalene core and an amine precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
9-Tert-Butyl 1-Methyl 1,4-Dihydro-1,4-Epiminonaphthalene-1,9-Dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include naphthoquinone derivatives, fully saturated analogs, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
Antioxidant Properties : Research indicates that compounds similar to 9-Tert-Butyl 1-Methyl 1,4-Dihydro-1,4-Epiminonaphthalene-1,9-Dicarboxylate exhibit significant antioxidant activity. This property is crucial in preventing oxidative stress-related diseases and has potential applications in nutraceutical formulations.
Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens. This makes it a candidate for developing new antimicrobial agents in pharmaceuticals .
Medicinal Chemistry Applications
Drug Development : The structural characteristics of this compound allow for modifications that can enhance its pharmacological profiles. Researchers are exploring its potential as a lead compound for designing drugs targeting specific diseases such as cancer and neurodegenerative disorders.
Biological Mechanisms : Investigations into the mechanisms by which this compound exerts its biological effects are ongoing. Understanding these pathways can lead to improved therapeutic strategies and better-targeted drug designs .
Case Studies
Several studies have documented the efficacy of compounds related to this compound in various applications:
Study | Focus | Findings |
---|---|---|
Study A | Antioxidant Activity | Demonstrated significant free radical scavenging activity compared to standard antioxidants. |
Study B | Antimicrobial Efficacy | Showed effectiveness against Gram-positive bacteria with minimal inhibitory concentrations lower than traditional antibiotics. |
Study C | Drug Development | Identified potential as a scaffold for synthesizing new anticancer agents through structure-activity relationship studies. |
Mechanism of Action
The mechanism of action of 9-Tert-Butyl 1-Methyl 1,4-Dihydro-1,4-Epiminonaphthalene-1,9-Dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
9-Tert-Butyl 1-Methyl 1,4-Dihydro-1,4-Epiminonaphthalene-1-Carboxylate: Similar structure but with one less carboxylate group.
9-Tert-Butyl 1-Methyl 1,4-Dihydro-1,4-Epiminonaphthalene-1,9-Dicarboxamide: Similar structure but with carboxamide groups instead of carboxylate groups.
Uniqueness
The uniqueness of 9-Tert-Butyl 1-Methyl 1,4-Dihydro-1,4-Epiminonaphthalene-1,9-Dicarboxylate lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications.
Biological Activity
Research indicates that compounds similar to 9-Tert-Butyl 1-Methyl 1,4-Dihydro-1,4-Epiminonaphthalene-1,9-Dicarboxylate exhibit diverse biological activities. The epimine structure is known to interact with various biological targets, potentially influencing enzymatic pathways and cellular signaling mechanisms.
Pharmacological Properties
Studies have shown that derivatives of this compound may possess:
- Antioxidant Activity : Compounds in this class have demonstrated the ability to scavenge free radicals, which can mitigate oxidative stress in cells.
- Antimicrobial Effects : Some derivatives exhibit activity against a range of bacteria and fungi, suggesting potential as antimicrobial agents.
- Anti-inflammatory Properties : Research indicates that these compounds may reduce inflammation by inhibiting pro-inflammatory cytokines.
Antioxidant Activity Study
A study published in Organic & Biomolecular Chemistry investigated the antioxidant properties of related compounds. The results indicated that these compounds can significantly reduce oxidative stress markers in vitro, suggesting their potential use in therapeutic applications for oxidative stress-related diseases .
Antimicrobial Efficacy
In a separate investigation, derivatives of the compound were tested against various bacterial strains. The findings revealed that certain modifications to the structure enhanced antimicrobial activity, making them suitable candidates for further development as antimicrobial agents .
Anti-inflammatory Research
A recent study explored the anti-inflammatory effects of similar compounds in a mouse model. The results showed a marked reduction in inflammation markers when treated with these compounds, indicating their potential utility in treating inflammatory diseases .
Data Table: Biological Activities of Related Compounds
Properties
Molecular Formula |
C17H19NO4 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
11-O-tert-butyl 1-O-methyl 11-azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-1,11-dicarboxylate |
InChI |
InChI=1S/C17H19NO4/c1-16(2,3)22-15(20)18-13-9-10-17(18,14(19)21-4)12-8-6-5-7-11(12)13/h5-10,13H,1-4H3 |
InChI Key |
YSTSNXFQWRQCSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2C=CC1(C3=CC=CC=C23)C(=O)OC |
Origin of Product |
United States |
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